molecular formula C18H21FN2O5S B4675552 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B4675552
M. Wt: 396.4 g/mol
InChI Key: HZTGKUHUGBCDDM-UHFFFAOYSA-N
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Description

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a sulfonyl group, and a furan moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O5S/c1-25-16-5-4-14(19)11-17(16)27(23,24)21-8-6-13(7-9-21)18(22)20-12-15-3-2-10-26-15/h2-5,10-11,13H,6-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTGKUHUGBCDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide
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1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide
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1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Reactant of Route 4
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Reactant of Route 5
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1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Reactant of Route 6
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1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide

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